molecular formula C22H28ClN3O3 B110061 7-chloro-N-cyclohexyl-1-(2-morpholinoethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide

7-chloro-N-cyclohexyl-1-(2-morpholinoethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B110061
M. Wt: 417.9 g/mol
InChI Key: MFKWLGOHFQBVAA-UHFFFAOYSA-N
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Description

7-chloro-N-cyclohexyl-1-(2-morpholinoethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C22H28ClN3O3 and its molecular weight is 417.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclohexanes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Selective Catalytic Oxidation of Cyclohexene

Research on the catalytic oxidation of cyclohexene, which is structurally related to the cyclohexyl group in the compound of interest, has revealed insights into the synthesis of various industrially significant intermediates. These intermediates, derived from selective oxidation processes, are crucial in the chemical industry for producing a wide array of products, highlighting the importance of controlled oxidation reactions in synthetic chemistry and industrial applications (Cao et al., 2018).

Antimalarial Properties of Chloroquine Derivatives

Chloroquine, a compound with a 4-aminoquinoline skeleton similar to the quinoline moiety in the compound of interest, has been studied extensively for its antimalarial properties. Research has led to the development of novel compounds and compositions based on chloroquine's structure, repurposing it for various therapeutic applications beyond its traditional antimalarial use. This demonstrates the potential of structurally related compounds for diverse pharmacological applications (Njaria et al., 2015).

Antioxidant Activity of Chlorogenic Acid

Studies on chlorogenic acid, a phenolic compound, have shown significant health-promoting properties, including antioxidant, anti-inflammatory, and antilipidemic activities. This research underscores the potential health benefits and therapeutic roles of compounds with antioxidant properties, which could be relevant for the compound if it possesses similar chemical functionalities (Santana-Gálvez et al., 2017).

Radical Cyclizations in Organic Synthesis

The control of regiochemistry in radical cyclizations, a fundamental process in organic synthesis, has significant implications for the construction of carbo- and heterocyclic compounds, including natural products. This research area could provide valuable insights into the synthetic routes and applications of the compound of interest, given its complex heterocyclic structure (Ishibashi & Tamura, 2004).

Mechanism of Action

Target of Action

CB65, also known as 7-chloro-N-cyclohexyl-1-(2-morpholinoethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide, is a potent and high-affinity selective agonist for the CB2 receptor . The CB2 receptor is one of the two main types of cannabinoid receptors in the body, the other being the CB1 receptor . These receptors play a crucial role in the endocannabinoid system, which is involved in a wide range of physiological processes, including pain sensation, mood, and memory .

Mode of Action

CB65 interacts with its primary target, the CB2 receptor, by binding to it . This binding action triggers a series of biochemical reactions within the cell, leading to various physiological effects . The exact nature of these reactions can vary depending on the specific cell type and the presence of other signaling molecules .

Biochemical Pathways

The activation of CB2 receptors by CB65 can influence several biochemical pathways. For instance, cannabinoids are known to exert antiproliferative, apoptotic, anti-migratory, and anti-invasive effects on cancer cells by inducing or inhibiting various signaling cascades . .

Pharmacokinetics

It’s known that cb65 has a high affinity for the cb2 receptor, with a ki value of 33 nM This suggests that CB65 can effectively bind to its target receptor at relatively low concentrations

Result of Action

The binding of CB65 to the CB2 receptor can lead to various molecular and cellular effects. For instance, it has been suggested that CB65 might have an antiproliferative and apoptotic effect on osteosarcoma cell lines . .

Action Environment

The action, efficacy, and stability of CB65 can be influenced by various environmental factors. For instance, the presence of other signaling molecules can affect the binding of CB65 to the CB2 receptor and its subsequent actions . Additionally, factors such as temperature, pH, and the presence of other drugs or substances can potentially influence the stability and efficacy of CB65.

Properties

IUPAC Name

7-chloro-N-cyclohexyl-1-(2-morpholin-4-ylethyl)-4-oxoquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClN3O3/c23-16-6-7-18-20(14-16)26(9-8-25-10-12-29-13-11-25)15-19(21(18)27)22(28)24-17-4-2-1-3-5-17/h6-7,14-15,17H,1-5,8-13H2,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKWLGOHFQBVAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CN(C3=C(C2=O)C=CC(=C3)Cl)CCN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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